Hexatetracontane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

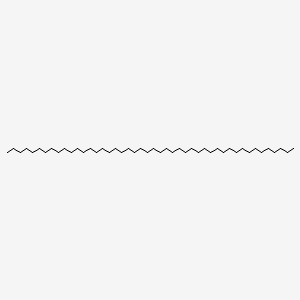

Hexatetracontane is a long-chain hydrocarbon with the molecular formula C46H94 . It belongs to the class of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. This compound is a solid at room temperature and is known for its high melting point and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Hexatetracontane can be synthesized through the Fischer-Tropsch process , which involves the catalytic conversion of carbon monoxide and hydrogen into hydrocarbons. This process typically uses iron or cobalt catalysts at high temperatures and pressures. Another method involves the reduction of long-chain fatty acids or their derivatives, such as esters, using hydrogen in the presence of a metal catalyst like palladium or platinum.

Industrial Production Methods

In an industrial setting, this compound is often produced as a byproduct of the petroleum refining process . It can be isolated from the paraffin wax fraction through fractional distillation and subsequent purification steps, such as recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Hexatetracontane primarily undergoes reactions typical of alkanes, including:

Combustion: Reacts with oxygen to produce carbon dioxide and water.

Halogenation: Reacts with halogens like chlorine or bromine under ultraviolet light to form haloalkanes.

Cracking: Breaks down into smaller hydrocarbons under high temperatures and pressures, often in the presence of a catalyst.

Common Reagents and Conditions

Combustion: Requires oxygen and an ignition source.

Halogenation: Requires halogens (chlorine or bromine) and ultraviolet light.

Cracking: Requires high temperatures (around 500°C) and a catalyst such as zeolites.

Major Products

Combustion: Produces carbon dioxide and water.

Halogenation: Produces haloalkanes.

Cracking: Produces smaller alkanes and alkenes.

Wissenschaftliche Forschungsanwendungen

Hexatetracontane has several applications in scientific research:

Chemistry: Used as a standard for calibrating instruments in gas chromatography due to its well-defined structure and properties.

Biology: Studied for its role in the formation of biological membranes and its interactions with other biomolecules.

Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of long-acting injectable medications.

Industry: Used as a phase change material in thermal energy storage systems due to its high melting point and thermal stability.

Wirkmechanismus

Hexatetracontane exerts its effects primarily through hydrophobic interactions . Its long hydrocarbon chain allows it to interact with other nonpolar molecules, making it useful in applications where hydrophobicity is essential. In biological systems, this compound can integrate into lipid bilayers, affecting membrane fluidity and permeability.

Vergleich Mit ähnlichen Verbindungen

Hexatetracontane can be compared with other long-chain alkanes, such as:

- Hexatriacontane (C36H74)

- Octatriacontane (C38H78)

- Tetracontane (C40H82)

Uniqueness

This compound is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its high melting point and stability make it particularly useful in applications requiring durable and heat-resistant materials.

Eigenschaften

IUPAC Name |

hexatetracontane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H94/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-46H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVQAQPUODMPGGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H94 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334943 |

Source

|

| Record name | Hexatetracontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

647.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7098-24-0 |

Source

|

| Record name | Hexatetracontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B1581675.png)

![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B1581681.png)

![Pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1581683.png)

![(1S,3S,4R)-Methyl 2-((R)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B1581688.png)